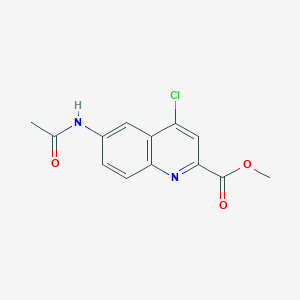

Methyl 6-acetamido-4-chloroquinoline-2-carboxylate

Description

BenchChem offers high-quality Methyl 6-acetamido-4-chloroquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-acetamido-4-chloroquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-acetamido-4-chloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-7(17)15-8-3-4-11-9(5-8)10(14)6-12(16-11)13(18)19-2/h3-6H,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEXZIPIXRWVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674939 | |

| Record name | Methyl 6-acetamido-4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-95-3 | |

| Record name | Methyl 6-(acetylamino)-4-chloro-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-acetamido-4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate: An In-depth Technical Guide

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a privileged heterocyclic motif in medicinal chemistry and drug development. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern on the quinoline ring system allows for the fine-tuning of these pharmacological effects. Methyl 6-acetamido-4-chloroquinoline-2-carboxylate is a highly functionalized quinoline derivative that serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the acetamido, chloro, and carboxylate moieties provides multiple points for further chemical modification, making it a versatile building block for the exploration of new chemical entities.

This in-depth technical guide provides a comprehensive overview of a rational and robust synthetic route to Methyl 6-acetamido-4-chloroquinoline-2-carboxylate. The presented methodology is designed to be self-validating, with detailed experimental protocols and justifications for key reaction choices, ensuring reproducibility and a thorough understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Strategic Overview of the Synthetic Pathway

The synthesis of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate is a multi-step process that requires careful planning and execution. The chosen synthetic strategy involves the initial construction of the core quinoline ring system, followed by a series of functional group transformations to install the desired substituents in a logical and efficient order. The sequence of reactions is critical to avoid undesired side reactions and to ensure compatibility with the evolving functionality of the intermediates.

The proposed synthetic route commences with the construction of a 6-nitro-substituted 4-hydroxyquinoline-2-carboxylic acid, which serves as a key precursor. This is followed by the reduction of the nitro group to an amine, which is then protected as an acetamide. Subsequent chlorination of the 4-hydroxy group and final esterification of the carboxylic acid at the 2-position yields the target molecule. This sequence is strategically designed to protect the reactive amino group before the potentially harsh chlorination step and to introduce the ester in the final step to prevent its hydrolysis under the conditions of the preceding reactions.

Caption: Overall synthetic workflow for Methyl 6-acetamido-4-chloroquinoline-2-carboxylate.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 6-Nitro-4-hydroxyquinoline-2-carboxylic acid

The construction of the quinoline core is achieved through a Gould-Jacobs type reaction, which involves the condensation of an aniline derivative with an ethoxymethylenemalonate equivalent, followed by thermal cyclization. In this synthesis, 4-nitroaniline is reacted with diethyl oxaloacetate.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-nitroaniline (1.0 eq) and diethyl oxaloacetate (1.1 eq) is heated at 130-140 °C for 2 hours.

-

The reaction mixture is then cooled to room temperature and Dowtherm A (high-boiling aromatic heat transfer fluid) is added as a solvent.

-

The mixture is heated to 240-250 °C and maintained at this temperature for 30 minutes to effect cyclization.

-

After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid is collected by filtration.

-

The crude product is then hydrolyzed by refluxing with a 10% aqueous sodium hydroxide solution for 1 hour.

-

The resulting solution is cooled and acidified with concentrated hydrochloric acid to precipitate the 6-nitro-4-hydroxyquinoline-2-carboxylic acid.

-

The solid is collected by filtration, washed with water, and dried under vacuum.

Causality of Experimental Choices:

-

The initial condensation reaction is typically performed neat at elevated temperatures to drive the formation of the enamine intermediate.

-

The high temperature required for the subsequent cyclization is facilitated by the use of a high-boiling solvent like Dowtherm A, ensuring efficient ring closure.

-

The final hydrolysis step is necessary to convert the initially formed ester to the desired carboxylic acid.

Self-Validating System:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product can be characterized by ¹H NMR and IR spectroscopy. The appearance of a carboxylic acid OH peak in the IR spectrum and the disappearance of the ethyl ester signals in the ¹H NMR spectrum confirm the successful hydrolysis.

Step 2: Reduction of 6-Nitro-4-hydroxyquinoline-2-carboxylic acid to 6-Amino-4-hydroxyquinoline-2-carboxylic acid

The reduction of the nitro group to an amine is a crucial step. A common and effective method for this transformation in the presence of other reducible functional groups is the use of tin(II) chloride in concentrated hydrochloric acid.[1]

Experimental Protocol:

-

To a stirred suspension of 6-nitro-4-hydroxyquinoline-2-carboxylic acid (1.0 eq) in concentrated hydrochloric acid, a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in concentrated hydrochloric acid is added portion-wise.

-

The reaction mixture is then heated at 60-70 °C for 3 hours.[1]

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the pH is carefully adjusted to ~8 with a concentrated aqueous solution of sodium hydroxide.

-

The resulting precipitate, containing the product and tin salts, is collected by filtration.

-

The solid is then suspended in a hot dilute sodium hydroxide solution to dissolve the product, and the tin salts are removed by filtration.

-

The filtrate is cooled and acidified with acetic acid to precipitate the 6-amino-4-hydroxyquinoline-2-carboxylic acid.

-

The product is collected by filtration, washed with water, and dried.

Causality of Experimental Choices:

-

Tin(II) chloride is a classic reagent for the reduction of aromatic nitro compounds to amines and is known for its chemoselectivity.[2]

-

The acidic medium is necessary for the reducing agent to be effective.

-

The workup procedure is designed to separate the product from the inorganic tin byproducts.

Self-Validating System:

The successful reduction can be confirmed by the disappearance of the characteristic IR stretching frequencies for the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).[3] ¹H NMR spectroscopy will show the disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet for the -NH₂ protons.

Step 3: Acetylation of 6-Amino-4-hydroxyquinoline-2-carboxylic acid

The amino group is protected as an acetamide to prevent it from interfering with the subsequent chlorination reaction. Acetic anhydride is a common and efficient reagent for this purpose.[4]

Experimental Protocol:

-

A suspension of 6-amino-4-hydroxyquinoline-2-carboxylic acid (1.0 eq) in acetic anhydride (5.0 eq) is heated at 100 °C for 2 hours.

-

The reaction mixture is then cooled to room temperature, and the excess acetic anhydride is quenched by the careful addition of water.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried to afford 6-acetamido-4-hydroxyquinoline-2-carboxylic acid.

Causality of Experimental Choices:

-

Acetic anhydride is a readily available and highly reactive acetylating agent.[4]

-

The reaction is typically performed at an elevated temperature to ensure complete conversion.

-

Quenching with water hydrolyzes the excess acetic anhydride and precipitates the product.

Self-Validating System:

The formation of the amide can be confirmed by IR spectroscopy, which will show the appearance of a strong carbonyl absorption (Amide I band) around 1660 cm⁻¹ and an N-H bending vibration (Amide II band) around 1540 cm⁻¹.[5] In the ¹H NMR spectrum, a new singlet corresponding to the acetyl methyl protons will appear around δ 2.1-2.3 ppm, and a broad singlet for the amide N-H proton will also be observed.

Step 4: Chlorination of 6-Acetamido-4-hydroxyquinoline-2-carboxylic acid

The conversion of the 4-hydroxy group to a 4-chloro group is a key transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of reaction.[6][7]

Caption: Simplified mechanism of the chlorination of a 4-hydroxyquinoline.

Experimental Protocol:

-

A mixture of 6-acetamido-4-hydroxyquinoline-2-carboxylic acid (1.0 eq) and phosphorus oxychloride (POCl₃, 10.0 eq) is heated at reflux (around 110 °C) for 4 hours.[7]

-

After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is cooled in an ice bath and then carefully quenched by the slow addition of crushed ice.

-

The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield 6-acetamido-4-chloroquinoline-2-carboxylic acid.

Causality of Experimental Choices:

-

Phosphorus oxychloride serves as both the reagent and the solvent in this reaction, driving the conversion to the 4-chloro derivative.[8]

-

The reaction is performed at reflux to ensure complete conversion.

-

Careful quenching on ice is necessary due to the highly exothermic reaction of POCl₃ with water.

Self-Validating System:

The successful chlorination is indicated by the disappearance of the broad O-H stretch in the IR spectrum. ¹H NMR will show a downfield shift of the aromatic protons, particularly the proton at the 5-position. Mass spectrometry will show a molecular ion peak corresponding to the chlorinated product, and the characteristic isotopic pattern for a chlorine-containing compound will be observed.[9][10]

Step 5: Esterification of 6-Acetamido-4-chloroquinoline-2-carboxylic acid

The final step is the esterification of the carboxylic acid to the methyl ester. The Fischer-Speier esterification, using methanol in the presence of a strong acid catalyst, is a classic and effective method.[11][12][13]

Experimental Protocol:

-

A suspension of 6-acetamido-4-chloroquinoline-2-carboxylic acid (1.0 eq) in methanol is treated with a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).[14]

-

The mixture is heated at reflux for 6-8 hours.[14]

-

The reaction is monitored by TLC until the starting material is consumed.

-

The mixture is then cooled, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford pure Methyl 6-acetamido-4-chloroquinoline-2-carboxylate.

Causality of Experimental Choices:

-

Fischer esterification is an equilibrium-controlled reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the product side.[15]

-

A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[11]

-

The aqueous workup is necessary to remove the acid catalyst and any unreacted starting material.

Self-Validating System:

The successful esterification is confirmed by the disappearance of the broad carboxylic acid O-H stretch in the IR spectrum and the appearance of a strong C=O stretching vibration for the ester at a higher frequency (around 1720-1740 cm⁻¹) than the starting carboxylic acid.[16][17] In the ¹H NMR spectrum, a new singlet corresponding to the methyl ester protons will appear around δ 3.9-4.0 ppm. High-resolution mass spectrometry will confirm the molecular weight of the final product.[18]

Quantitative Data Summary

| Step | Starting Material | Reagents | Key Conditions | Expected Yield |

| 1 | 4-Nitroaniline, Diethyl Oxaloacetate | Dowtherm A, NaOH, HCl | 130-140 °C then 240-250 °C | Moderate to Good |

| 2 | 6-Nitro-4-hydroxyquinoline-2-carboxylic acid | SnCl₂·2H₂O, HCl | 60-70 °C | Good to High |

| 3 | 6-Amino-4-hydroxyquinoline-2-carboxylic acid | Acetic anhydride | 100 °C | High |

| 4 | 6-Acetamido-4-hydroxyquinoline-2-carboxylic acid | POCl₃ | Reflux (~110 °C) | Good |

| 5 | 6-Acetamido-4-chloroquinoline-2-carboxylic acid | Methanol, H₂SO₄ (cat.) | Reflux | Good to High |

Conclusion

This in-depth technical guide has outlined a logical and well-precedented synthetic route for the preparation of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate. By breaking down the synthesis into five distinct and manageable steps, this guide provides clear, actionable protocols for researchers in the field. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the chemical transformations involved. Furthermore, the inclusion of self-validating checks through spectroscopic analysis at each stage ensures that the synthesis can be monitored effectively, leading to a higher probability of success. The successful synthesis of this versatile quinoline derivative will undoubtedly facilitate further research into the development of novel therapeutic agents.

References

- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

- Doležal, M., & Hartl, J. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(4), 240-243.

- Royal Society of Chemistry. (2018). Supporting Information for An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020).

- Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1497.

- The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (1955). Journal of the Chemical Society (Resumed), 2671.

- Yuan, X. X., et al. (2011). Synthesis of mono-substituted derivatives of 6-aminoquinoline. Chinese Chemical Letters, 22(3), 253-255.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 24-28.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. (2008). Bioorganic & Medicinal Chemistry Letters, 18(11), 3249-3252.

- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega, 5(15), 8563-8570.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

- Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. (2007). Journal of the American Chemical Society, 129(45), 13808-13809.

- 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (n.d.).

-

UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

- ResearchGate. (2018). How to convert 6-nitroquinoline into other than 6-aminoquinoline?

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

- POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1653-1661.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). Molecules, 24(18), 3326.

- POCl3-PCl5 mixture: A robust chlorinating agent. (2018). Journal of the Indian Chemical Society, 95(12), 1461-1472.

- ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2016). Molecules, 21(8), 1048.

- ResearchGate. (n.d.). Acetylation of amines with acetic anhydride.

- BenchChem. (2025). Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide.

- ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones.

- Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (2011). Journal of Chemical Sciences, 123(6), 845-850.

-

Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). Beilstein Journal of Organic Chemistry, 11, 567-613.

- ResearchGate. (n.d.). Acetylation of amines with acetic anhydride.

-

Scribd. (n.d.). Acetylation New. Retrieved from [Link]

- Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(1), o169.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 13. Fischer Esterification [organic-chemistry.org]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to Methyl 6-acetamido-4-chloroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Quinoline Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] From the historical significance of quinine to modern targeted therapies, quinoline derivatives have consistently yielded promising candidates for drug discovery. This guide focuses on a specific, yet potentially pivotal molecule within this class: Methyl 6-acetamido-4-chloroquinoline-2-carboxylate. While specific literature on this compound is emerging, its structural motifs—a 4-chloroquinoline core, a C6 acetamido group, and a C2 methyl carboxylate—suggest a rich potential for biological activity and synthetic diversification.

This document serves as a technical primer for researchers venturing into the study of this compound. It synthesizes established principles of quinoline chemistry, drawing upon data from closely related analogs to provide a predictive and practical framework for its synthesis, handling, and application. Our objective is to equip the reader with the foundational knowledge and methodological foresight necessary to unlock the therapeutic potential of this intriguing molecule.

Molecular Identity and Physicochemical Landscape

Core Identification

-

Systematic Name: Methyl 6-acetamido-4-chloroquinoline-2-carboxylate

-

CAS Number: 1133115-95-3[]

-

Molecular Formula: C₁₃H₁₁ClN₂O₃

-

Molecular Weight: 278.70 g/mol

Structural Features and Predicted Properties

The molecule's architecture is a composite of functional groups known to influence bioactivity and chemical reactivity:

-

4-Chloroquinoline Core: The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, making it a critical handle for generating molecular diversity in drug discovery programs.

-

C2-Methyl Carboxylate: This ester group can modulate the electronic properties of the quinoline ring and may serve as a hydrogen bond acceptor. It can also be hydrolyzed to the corresponding carboxylic acid, offering another point for modification or for altering pharmacokinetic properties.

-

C6-Acetamido Group: This functionality can influence solubility and is a known pharmacophore in various drug classes. The amide bond can participate in hydrogen bonding, a crucial interaction for target binding.

| Property | Predicted Value/Information |

| Physical Form | Likely a solid at room temperature, based on related quinoline carboxylates. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. |

| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][4] For long-term stability, storage at 2–8°C under an inert atmosphere is recommended to prevent hydrolysis and degradation.[5] |

| Chemical Stability | Stable under normal storage conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[6] The 4-chloro position is the most likely site of reactivity. |

| Hazardous Decomposition | Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[6] |

Synthesis and Purification: A Proposed Workflow

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the cyclization of an appropriately substituted 2-aminoacetophenone derivative with a pyruvate equivalent.

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical workflow based on similar syntheses of substituted quinolines.[7][8] Researchers should treat this as a starting point, with optimization of reaction conditions being essential.

Step 1: Synthesis of 2-Amino-5-acetamidobenzophenone

This precursor can be synthesized from commercially available 2-amino-5-nitrobenzophenone through a two-step process: reduction of the nitro group to an amine, followed by acetylation.

Step 2: Condensation and Cyclization (Modified Friedländer Synthesis)

-

Reaction Setup: To a solution of 2-amino-5-acetamidobenzophenone (1.0 eq) in a suitable solvent (e.g., toluene or ethanol) in a round-bottom flask equipped with a reflux condenser, add methyl pyruvate (1.2 eq).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA). The choice of catalyst is critical; bases like sodium hydroxide or potassium tert-butoxide can also be effective in Friedländer-type reactions.[7]

-

Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Microwave-assisted synthesis could be explored to accelerate the reaction, as it has been shown to be effective for similar quinoline syntheses.[8]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, neutralize the catalyst with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate.

-

Purification: The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the intermediate hydroxyquinoline.

Step 3: Chlorination at the 4-Position

-

Reaction Setup: Dissolve the purified hydroxyquinoline intermediate from the previous step in a chlorinating agent such as phosphorus oxychloride (POCl₃), which can also serve as the solvent.

-

Reaction Execution: Heat the mixture to reflux for several hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. This will hydrolyze the excess POCl₃. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

-

Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) or further purification by column chromatography may be necessary to obtain the final product, Methyl 6-acetamido-4-chloroquinoline-2-carboxylate, with high purity.

Safety, Handling, and Storage

As a novel chemical entity, comprehensive toxicity data for Methyl 6-acetamido-4-chloroquinoline-2-carboxylate is not available. Therefore, it must be handled with the utmost care, assuming it is hazardous. The safety protocols should be guided by the data available for structurally related chloroquinolines.

Hazard Identification (Predicted)

Based on safety data for similar compounds, the following hazards are anticipated[6][9][10]:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[3]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[9]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[3]

Handling and Storage Protocols

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.[11] Handle in accordance with good industrial hygiene and safety practices.[9]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

Potential Applications and Future Research Directions

The structural features of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate suggest several promising avenues for research, particularly in drug discovery.

As a Scaffold in Medicinal Chemistry

The quinoline core is a well-established pharmacophore with a broad range of activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][5][12]

-

Anticancer Research: Many 4-substituted quinoline derivatives have been investigated as anticancer agents. The 4-chloro position of the target molecule is an ideal starting point for synthesizing a library of compounds with diverse substitutions to screen against various cancer cell lines.[5]

-

Antimalarial Drug Development: The 4-chloroquinoline scaffold is famously present in chloroquine. This molecule could serve as a precursor for novel antimalarial agents, particularly through nucleophilic substitution at the C4 position.

-

Enzyme Inhibition: The quinoline ring system is known to interact with various enzymes. This compound and its derivatives could be screened for inhibitory activity against kinases, topoisomerases, or other enzymes relevant to disease.[12]

Experimental Workflow for Biological Screening

Sources

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asset.conrad.com [asset.conrad.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.greenbook.net [assets.greenbook.net]

- 12. benchchem.com [benchchem.com]

physical and chemical properties of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based derivatives.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2][3]. The unique electronic and structural features of the quinoline nucleus allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Methyl 6-acetamido-4-chloroquinoline-2-carboxylate (CAS Number: 1133115-95-3) is a derivative that combines several key pharmacophores: a chloro-substituted quinoline core, an acetamido group, and a methyl carboxylate. These features make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

While specific experimental data for Methyl 6-acetamido-4-chloroquinoline-2-carboxylate is not extensively reported in the literature, its physicochemical properties can be predicted based on its structural similarity to related compounds.

| Property | Predicted Value/Information | Rationale/Supporting Evidence |

| Molecular Formula | C₁₃H₁₁ClN₂O₃ | Derived from the chemical structure. |

| Molecular Weight | 278.70 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Related compounds such as Methyl 4-chloroquinoline-6-carboxylate are solids[4]. |

| Melting Point | Not available. Expected to be a solid with a defined melting point. | |

| Boiling Point | Not available. Likely to decompose at high temperatures. | |

| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | The presence of the methyl ester and the chloroquinoline core suggests solubility in organic solvents. |

| Storage | Recommended storage at 2-8°C in a dry, well-sealed container. | Based on storage recommendations for similar quinoline derivatives[2][4]. |

Chemical Properties and Reactivity

The chemical reactivity of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate is dictated by its functional groups. The 4-chloro substituent on the quinoline ring is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse libraries of compounds for biological screening.

The methyl ester at the 2-position can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, further expanding the chemical space for structure-activity relationship (SAR) studies. The acetamido group at the 6-position is generally stable but can be hydrolyzed under harsh conditions.

Proposed Synthetic Pathway

A plausible synthetic route to Methyl 6-acetamido-4-chloroquinoline-2-carboxylate is outlined below. This pathway is based on established methodologies for the synthesis of quinoline derivatives.

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate

Introduction

Methyl 6-acetamido-4-chloroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline class of heterocyclic aromatic organic compounds. The quinoline scaffold is a prominent feature in a variety of biologically active molecules, including a range of approved pharmaceuticals. While the specific mechanism of action for this particular derivative has not been extensively elucidated in publicly available literature, its structural motifs—specifically the 4-chloroquinoline core—provide a strong basis for formulating a well-grounded hypothesis regarding its biological activity.

This guide will, therefore, propose a plausible mechanism of action for Methyl 6-acetamido-4-chloroquinoline-2-carboxylate, drawing parallels with structurally related compounds. Furthermore, it will present a comprehensive, step-by-step experimental workflow designed to rigorously test this hypothesis, providing researchers and drug development professionals with a practical framework for investigating this and other novel chemical entities.

Hypothesized Mechanism of Action: A Multi-faceted Approach

Based on the known biological activities of 4-chloroquinoline derivatives, we hypothesize that Methyl 6-acetamido-4-chloroquinoline-2-carboxylate possesses potent anticancer properties , likely acting as a multi-kinase inhibitor and an inducer of apoptosis . The rationale for this hypothesis is rooted in the established activities of similar compounds which have been shown to interfere with cellular signaling pathways critical for cancer cell proliferation and survival.[1][2][3]

The presence of the electron-withdrawing chlorine atom at the 4-position of the quinoline ring is a key feature in many bioactive molecules.[4] This, combined with the acetamido and methyl carboxylate groups at positions 6 and 2 respectively, likely influences the molecule's binding affinity and selectivity for various intracellular targets.

Proposed Primary Targets and Signaling Pathway

We propose that Methyl 6-acetamido-4-chloroquinoline-2-carboxylate primarily targets key protein kinases involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) .[2] Inhibition of these kinases would disrupt downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis.

Visualizing the Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of action for Methyl 6-acetamido-4-chloroquinoline-2-carboxylate.

Experimental Validation Workflow

To systematically investigate and validate the hypothesized mechanism of action, a multi-pronged experimental approach is necessary. This workflow is designed to first identify the molecular targets and then to characterize the downstream cellular consequences of target engagement.

Part 1: Target Identification and Validation

The initial and most critical step is to identify the direct binding partners of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate within the cellular proteome.

Experimental Protocol: Affinity-Based Pull-Down Assay

This method is a robust technique for isolating and identifying the binding partners of a small molecule.[5]

Methodology:

-

Probe Synthesis: Synthesize a derivative of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate with an affinity tag (e.g., biotin) attached via a flexible linker. It is crucial to position the linker in a way that minimizes interference with the compound's putative binding site.

-

Cell Lysate Preparation: Prepare a total protein lysate from a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[6][7]

-

Incubation: Incubate the biotinylated compound with the cell lysate to allow for the formation of compound-protein complexes.

-

Affinity Purification: Use streptavidin-coated beads to capture the biotinylated compound along with its bound proteins.[5]

-

Elution and Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically pulled down by the active compound compared to a negative control (e.g., beads alone or a structurally similar but inactive compound).

Visualizing the Target Identification Workflow

Caption: Step-by-step workflow for identifying protein targets.

Part 2: Biochemical Assays for Target Engagement

Once potential kinase targets are identified, it is essential to confirm direct inhibition and determine the potency of the compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.[2]

Methodology:

-

Reagents: Obtain purified recombinant kinases (e.g., CDK2, EGFR, VEGFR-2) and their specific substrates.

-

Reaction Setup: In a multi-well plate, set up reactions containing the kinase, its substrate, ATP, and varying concentrations of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate.

-

Incubation: Allow the kinase reaction to proceed for a defined period at the optimal temperature.

-

Detection: Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based detection system (e.g., ELISA) or using a luminescence-based assay that measures the amount of ATP consumed.

-

Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Quantitative Data Summary: Expected IC50 Values

| Target Kinase | Expected IC50 Range (nM) | Rationale |

| CDK2 | 50 - 500 | Inhibition would lead to cell cycle arrest, a common mechanism for anticancer quinolines.[2] |

| EGFR | 100 - 1000 | A frequent target for quinoline-based inhibitors in cancer therapy.[2] |

| VEGFR-2 | 200 - 1500 | Inhibition would affect angiogenesis, a critical process for tumor growth.[2] |

Part 3: Cell-Based Assays for Phenotypic Effects

After confirming direct target inhibition, the next step is to evaluate the effects of the compound on cancer cells.

Experimental Protocol: Cell Viability and Apoptosis Assays

These assays determine the compound's ability to kill cancer cells and induce programmed cell death.

Methodology for Cell Viability (MTT Assay):

-

Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.[6]

-

Treatment: Treat the cells with a range of concentrations of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate for 24, 48, and 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Methodology for Apoptosis (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat cancer cells with the compound at its GI50 concentration for various time points.

-

Staining: Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI; which stains the DNA of necrotic cells).[8]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Compare the percentage of apoptotic cells in the treated samples to the untreated controls.

Visualizing the Cell-Based Assay Workflow

Caption: Workflow for assessing the phenotypic effects on cancer cells.

Conclusion

While the precise mechanism of action of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate awaits empirical validation, its structural characteristics strongly suggest a role as a multi-kinase inhibitor with potent anticancer activity. The experimental framework detailed in this guide provides a comprehensive and logical pathway for researchers to systematically investigate this hypothesis. By combining target identification, biochemical validation, and cell-based phenotypic assays, a clear and detailed understanding of this compound's mechanism of action can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

-

Target identification and mechanism of action in chemical biology and drug discovery - NIH. Available at: [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC - NIH. Available at: [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. Available at: [Link]

-

(PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - ResearchGate. Available at: [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. Available at: [Link]

-

Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Small-molecule Target and Pathway Identification - Broad Institute. Available at: [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. Available at: [Link]

-

Quinoline-based compounds can inhibit diverse enzymes that act on DNA - bioRxiv. Available at: [Link]

-

Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed. Available at: [Link]

-

Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - MDPI. Available at: [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. Available at: [Link]

-

TargIDe: a machine-learning workflow for target identification of molecules with antibiofilm activity against Pseudomonas aeruginosa - National Institutes of Health (NIH). Available at: [Link]

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. Available at: [Link]

-

Small Molecules: Therapeutic Application in Neuropsychiatric and Neurodegenerative Disorders - PMC - PubMed Central. Available at: [Link]

-

Development of proneurogenic, neuroprotective small molecules - PMC - PubMed Central. Available at: [Link]

-

Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing). Available at: [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. Available at: [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed. Available at: [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Quinoline-2-Carboxylate Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its inherent structural features and the versatility with which it can be functionalized have led to the development of a vast array of therapeutic agents.[3][4] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties.[1][5] This guide focuses on a specific, yet highly significant, subclass: quinoline-2-carboxylate derivatives. The presence of the carboxylate group at the 2-position not only influences the molecule's physicochemical properties but also provides a key handle for further chemical modifications, making these compounds attractive starting points for drug discovery campaigns. This document will provide an in-depth exploration of the synthesis, chemical properties, mechanisms of action, and therapeutic applications of quinoline-2-carboxylate derivatives, with a particular focus on their potential in oncology and infectious diseases.

Core Chemistry: Synthesis and Physicochemical Properties

The synthetic accessibility of quinoline-2-carboxylate derivatives is a significant factor driving their exploration in drug discovery. A variety of synthetic strategies have been developed, ranging from classical methods to modern, more efficient one-pot procedures.

Key Synthetic Methodologies

Several established methods for the synthesis of the quinoline core can be adapted for the preparation of quinoline-2-carboxylate derivatives. These include:

-

The Doebner-von Miller Reaction: This classical method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. While versatile, this reaction can sometimes lead to a mixture of products.

-

The Friedländer Annulation: This straightforward synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an α-ketoester. This method offers good control over the substitution pattern of the resulting quinoline.

-

Metal-Catalyzed Cyclizations: Modern organometallic chemistry has provided powerful tools for the synthesis of quinolines. For instance, copper-catalyzed reactions of N-aryl imines with terminal alkynes have been shown to be effective.[5]

A particularly noteworthy and contemporary approach is the one-pot synthesis from β-nitroacrylates and 2-aminobenzaldehydes . This method is highly efficient and tolerates a wide range of functional groups, making it ideal for the generation of diverse libraries of quinoline-2-carboxylate derivatives for screening purposes.

Experimental Protocol: One-Pot Synthesis of Ethyl Quinoline-2-carboxylates

This protocol is adapted from a validated, high-yield procedure. The rationale behind this one-pot approach is to minimize purification steps and improve overall efficiency, which is crucial in a drug discovery setting.

Step 1: Aza-Michael Addition and Intramolecular Henry Reaction

-

In a round-bottom flask, combine the 2-aminobenzaldehyde (1.0 mmol) and the β-nitroacrylate (1.0 mmol).

-

The reaction can be performed under solvent-free conditions or in a minimal amount of a suitable solvent like acetonitrile.

-

Heat the mixture at a controlled temperature (e.g., 70 °C) for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). This step facilitates the initial carbon-nitrogen bond formation and subsequent intramolecular cyclization.

Step 2: Dehydration and Aromatization

-

After the initial reaction is complete (as indicated by TLC), add a solid-supported base, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), to the reaction mixture. The use of a solid-supported base simplifies the workup process.

-

Continue stirring the reaction at the same or a slightly elevated temperature for an additional period (e.g., 4-8 hours) until the aromatization to the quinoline ring is complete.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography on silica gel.

The mild reaction conditions and the tolerance of various functional groups make this a robust and reliable method for generating a library of substituted quinoline-2-carboxylate derivatives.

Caption: One-pot synthesis of quinoline-2-carboxylates.

Mechanisms of Action in a Therapeutic Context

The therapeutic potential of quinoline-2-carboxylate derivatives stems from their ability to interact with a variety of biological targets, leading to the modulation of key cellular pathways implicated in disease.

Anticancer Activity: A Multi-pronged Attack

Quinoline derivatives, including those with a 2-carboxylate moiety, have demonstrated significant anticancer activity through several mechanisms:[6][7]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows these molecules to intercalate between the base pairs of DNA. This distortion of the DNA helix can interfere with replication and transcription, ultimately leading to apoptosis.[6][8] Furthermore, some derivatives can inhibit the activity of topoisomerases, enzymes that are crucial for resolving DNA supercoiling during replication. By trapping the topoisomerase-DNA complex, these compounds induce double-strand breaks, a highly cytotoxic event.[6]

-

Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Quinoline derivatives have been shown to act as inhibitors of various kinases, including Pim-1 kinase, which is often upregulated in human malignancies.[8][9] By blocking the activity of these kinases, quinoline-2-carboxylates can disrupt cancer cell proliferation, survival, and metastasis.[10]

-

Disruption of Tubulin Polymerization: The cytoskeleton, composed of microtubules, is essential for cell division, motility, and intracellular transport. Some quinoline derivatives can interfere with the dynamic process of tubulin polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

Caption: Anticancer mechanisms of quinoline-2-carboxylates.

Antibacterial Activity: Targeting Essential Bacterial Processes

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Quinoline derivatives have long been a source of potent antibacterial compounds, and quinoline-2-carboxylates are no exception.[12][13][14]

-

Inhibition of DNA Gyrase and Topoisomerase IV: A primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[14]

-

Disruption of the Cell Wall: Some quinoline derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure that is essential for bacterial survival.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-2-carboxylate derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. SAR studies are crucial for optimizing the potency and selectivity of these compounds. For instance, in a series of quinoline carboxylic acid inhibitors of dihydroorotate dehydrogenase, a bulky hydrophobic substituent at the C(2) position and the carboxylic acid at the C(4) position were found to be critical for activity.[7]

Therapeutic Applications and Future Directions

The diverse biological activities of quinoline-2-carboxylate derivatives make them promising candidates for the development of new therapies for a range of diseases.

Oncology

The multi-faceted anticancer mechanisms of these compounds offer the potential for overcoming drug resistance and treating a variety of cancers.[15][16] Several quinoline-based drugs are already in clinical use for cancer treatment, and the quinoline-2-carboxylate scaffold represents a promising area for further development.[5][17]

Table 1: In Vitro Anticancer Activity of Selected Quinoline-2-Carboxylate Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound A | MCF-7 (Breast) | 5.2 | Topoisomerase II Inhibition | [6] |

| Compound B | HCT116 (Colon) | 2.8 | Pim-1 Kinase Inhibition | [9] |

| Compound C | A549 (Lung) | 7.1 | Tubulin Polymerization Disruption | [11] |

Infectious Diseases

The potent antibacterial activity of quinoline-2-carboxylate derivatives, coupled with their potential for novel mechanisms of action, makes them attractive candidates for combating antibiotic-resistant bacteria.[18][19]

Table 2: In Vitro Antibacterial Activity of Selected Quinoline-2-Carboxylate Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Mechanism of Action | Reference |

| Compound D | Staphylococcus aureus (MRSA) | 4.0 | DNA Gyrase Inhibition | [14] |

| Compound E | Escherichia coli | 8.0 | Topoisomerase IV Inhibition | [14] |

| Compound F | Pseudomonas aeruginosa | 16.0 | Unknown | [13] |

Conclusion

Quinoline-2-carboxylate derivatives represent a rich and versatile scaffold for the development of new therapeutic agents. Their synthetic tractability, coupled with their diverse and potent biological activities, makes them a focal point of contemporary medicinal chemistry research. The continued exploration of their mechanisms of action and the systematic investigation of their structure-activity relationships will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and other human ailments.

References

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. [Link]

-

an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]

-

Man, R. J., Jeelani, N., Zhou, C., & Yang, Y. S. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-cancer agents in medicinal chemistry, 21(7), 825–838. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2019). Bioorganic & Medicinal Chemistry, 27(18), 115030. [Link]

-

Man, R. J., Jeelani, N., Zhou, C., & Yang, Y. S. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Bentham Science Publishers. [Link]

-

Abbas, S. Y., El-Sharief, M. A. M. S., Basyouni, W. M., & Zordok, W. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31215-31235. [Link]

-

Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology, 20(10), 5178-5196. [Link]

-

Potter, G. A., & Lu, Y. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(16), 4995. [Link]

-

Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(11), 100742. [Link]

-

Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity. [Link]

-

Chen, S. F., Perrella, F. W., Behrens, D. L., & Papp, L. M. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709–714. [Link]

-

Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. (2024). Egyptian Journal of Chemistry, 67(13), 295-302. [Link]

-

A Review on Quinoline: Diverse Pharmacological Agent. (2021). Chemistry Research Journal, 6(4), 81-96. [Link]

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry, 64(17), 13016-13033. [Link]

-

Kumar, A., Singh, B., & Kumar, R. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of biomolecular structure & dynamics, 41(19), 9831–9866. [Link]

-

Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215. [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(2), 2493-2508. [Link]

-

Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2021). Molecules, 26(16), 4995. [Link]

-

Ajani, O. O., Adebiyi, O. E., & Adebisi, A. A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC advances, 12(29), 18455–18485. [Link]

-

Article - Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, Antibacterial, antifungal activities, and POM studies for the Identification of the Pharmacophore Sites. (2025). Iraqi Journal Of Science. [Link]

-

Review of Quinoline Derivatives. (2022). JETIR, 9(7). [Link]

-

Höglund, I. P. J., Silver, S., Engström, M. T., Salo, H., Tauber, A., Kyyrönen, H.-K., Saarenketo, P., Hoffrén, A.-M., Kokko, K., Pohjanoksa, K., Sallinen, J., Savola, J.-M., Wurster, S., & Kallatsa, O. A. (2010). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 53(4), 1759–1771. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). Journal of the Iranian Chemical Society. [Link]

Sources

- 1. chemrj.org [chemrj.org]

- 2. jetir.org [jetir.org]

- 3. jddtonline.info [jddtonline.info]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. ijmphs.com [ijmphs.com]

- 10. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 11. mdpi.com [mdpi.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. mdpi.com [mdpi.com]

- 15. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. neuroquantology.com [neuroquantology.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

Introduction: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Quinoline Compounds

The quinoline ring system, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as one of the most significant structural motifs in medicinal chemistry and drug discovery.[1][2] First isolated from coal tar in 1834, its derivatives have since been identified in numerous natural products, particularly alkaloids, and have become the foundational core for a vast array of synthetic therapeutic agents.[1][3] The versatility of the quinoline scaffold allows for extensive chemical modification, providing a rich landscape for the exploration of new bioactive molecules.[1][4]

Quinoline-based compounds exhibit a remarkable breadth of pharmacological activities, including potent anti-malarial, anti-cancer, anti-inflammatory, antibacterial, and anti-HIV properties.[1][3][5] This therapeutic diversity has cemented the quinoline nucleus as a "privileged scaffold" in drug development, a core structure that is capable of binding to multiple biological targets with high affinity. Notable drugs underscore its importance, from the historic anti-malarial quinine and its synthetic analog chloroquine to modern fluoroquinolone antibacterials like ciprofloxacin and the anti-cancer agent camptothecin.[3][6]

This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis of novel quinoline compounds. It navigates from the foundational classical reactions that first enabled access to this scaffold to the sophisticated, state-of-the-art methodologies that now drive modern drug discovery programs. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the structure-activity relationships that guide the rational design of next-generation therapeutics.

Part 1: Synthetic Strategies for the Quinoline Core

The construction of the quinoline ring system has been a subject of intense study for over a century.[7] Methodologies have evolved from harsh, often low-yielding classical reactions to highly efficient, mild, and functional-group-tolerant modern techniques. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, available starting materials, and required scale.

Classical Synthesis Methods: The Historical Foundation

These named reactions, while sometimes limited by harsh conditions or poor substrate scope, remain valuable for their simplicity and ability to generate specific substitution patterns.[2][8]

-

The Skraup Synthesis (1880): This is one of the most fundamental methods for producing quinoline itself and simple derivatives. The reaction involves the condensation of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[9][10] The key mechanistic steps involve the dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the aromatic quinoline ring.[11][12] The primary drawback is the notoriously exothermic and often violent nature of the reaction, necessitating careful temperature control.[11]

-

The Doebner-von Miller Reaction (1881): A significant modification of the Skraup synthesis, this reaction allows for the synthesis of substituted quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds.[13][14] The reaction is catalyzed by Brønsted or Lewis acids.[13] This method offers greater versatility than the Skraup synthesis, as the use of different α,β-unsaturated aldehydes or ketones allows for the introduction of substituents onto the pyridine ring of the quinoline core.[9][15]

-

The Friedländer Annulation (1882): The Friedländer synthesis is a staple for producing polysubstituted quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[16][17][18] Its primary advantage is the unambiguous convergence of two components to form the quinoline ring, often under milder conditions than the Skraup or Doebner-von Miller reactions.[7][19] This method is particularly powerful for diversity-oriented synthesis, allowing for the generation of large libraries of pharmacologically relevant compounds.[16][20]

Modern Synthetic Methods: Catalysis and Efficiency

Contemporary research focuses on developing milder, more efficient, and environmentally benign methods. These approaches often rely on transition-metal catalysis and novel reaction pathways to achieve high levels of complexity and functional group tolerance.[5][21]

-

Transition-Metal-Catalyzed Synthesis: The use of transition metals (e.g., Palladium, Rhodium, Copper, Cobalt, Nickel) has revolutionized quinoline synthesis.[5][6][22] These catalysts enable reactions under significantly milder conditions and with greater precision than classical methods.[22] Key strategies include:

-

C-H Bond Activation/Functionalization: This powerful strategy involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.[1][23] Catalysts, often based on rhodium, cobalt, or palladium, can direct the formation of C-C or C-N bonds at specific positions on an aniline or other precursors, leading to subsequent cyclization to form the quinoline ring.[1][24][25] This approach is highly atom-economical and allows for the synthesis of previously inaccessible quinoline derivatives.[24]

-

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are employed to build complex quinoline derivatives by forming C-C bonds between a pre-formed quinoline core (or its precursors) and various coupling partners.[26]

-

-

Multicomponent Reactions (MCRs): MCRs have emerged as a highly efficient strategy for constructing complex molecules in a single step from three or more starting materials.[27][28] These reactions are prized for their high atom economy and ability to rapidly generate molecular diversity.[8][27] Reactions like the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene, are particularly effective for generating diverse quinoline libraries.[8][27]

Visualizing the Synthetic Landscape

The evolution from classical to modern synthetic approaches represents a paradigm shift towards greater efficiency, control, and sustainability.

Caption: Evolution from classical to modern quinoline synthesis strategies.

Data Presentation: A Comparative Analysis of Synthetic Methods

The choice of a synthetic route depends on a trade-off between historical robustness and modern efficiency.

| Feature | Classical Methods (Skraup, Doebner-von Miller, Friedländer) | Modern Methods (Transition-Metal Catalysis, MCRs) |

| Reaction Conditions | Often harsh (strong acids, high temperatures, strong oxidizers).[7][11] | Generally mild (lower temperatures, neutral pH, weaker bases/acids).[22][29] |

| Substrate Scope | Can be limited; sensitive functional groups may not be tolerated.[7] | Broad; high tolerance for diverse and sensitive functional groups.[1][5] |

| Atom Economy | Moderate to low, often with stoichiometric byproducts. | High, especially in C-H activation and MCRs where most atoms are incorporated.[27] |

| Regiocontrol | Generally predictable based on the starting materials.[17][30] | Excellent; can be precisely controlled by catalysts and directing groups.[24][31] |

| Environmental Impact | Often uses toxic reagents and generates significant waste.[2][7] | More sustainable due to catalytic nature and reduced waste generation.[21][29] |

Part 2: Experimental Protocols and Methodologies

A robust and reproducible protocol is the foundation of successful synthesis. Here, we detail a representative classical synthesis and outline a workflow for modern catalytic approaches.

Detailed Protocol: The Skraup Synthesis of Quinoline

This protocol is a classic example, illustrating the fundamental steps of quinoline construction. The reaction is highly exothermic and requires strict adherence to safety protocols.[11]

Objective: To synthesize quinoline from aniline and glycerol.

Materials:

-

Aniline (freshly distilled)

-

Glycerol (anhydrous)

-

Nitrobenzene (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ferrous Sulfate (FeSO₄) (optional, as a moderator)

-

Sodium Hydroxide (NaOH) solution (concentrated)

-

Anhydrous Potassium Carbonate (K₂CO₃)

Experimental Procedure:

-

Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the aniline.

-

Moderator Addition: Add ferrous sulfate to the aniline with stirring. This helps to make the reaction less violent.

-

Reactant Mixing: Slowly add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath. The temperature should be kept below 60°C.

-

Glycerol Addition: Once the aniline sulfate has formed and the mixture has cooled, add the glycerol, followed by the nitrobenzene.

-

Heating: Heat the mixture gently in an oil bath. The reaction will become exothermic. Carefully control the heating to maintain a steady reflux (internal temperature ~140-150°C) for 3-4 hours.[11]

-

Workup - Neutralization: After the reaction is complete, allow the mixture to cool. Cautiously dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline. This step must be performed in a fume hood with cooling, as it is highly exothermic.

-

Isolation - Steam Distillation: Perform a steam distillation to isolate the crude quinoline and unreacted nitrobenzene from the reaction tar.[11]

-

Purification: Separate the organic layer from the distillate. Wash it with dilute acid to remove any remaining aniline, then neutralize. Dry the crude quinoline over anhydrous potassium carbonate.

-

Final Purification: Purify the dried product by vacuum distillation. Collect the fraction boiling at the appropriate temperature for quinoline (235-237°C at atmospheric pressure).[11]

Self-Validation and Characterization:

-

TLC Analysis: Monitor reaction progress and purity using thin-layer chromatography.

-

Spectroscopic Confirmation: Confirm the identity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectra should be compared against reference data.

Mechanism Visualization: The Skraup Synthesis

Caption: Key mechanistic steps of the Skraup quinoline synthesis.

Workflow for Modern C-H Activation Synthesis

The discovery of novel quinolines via C-H activation follows a structured, iterative process from initial hit to optimized lead.